molecular formula C11H14B3NO3 B6273026 pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane CAS No. 2149634-75-1

pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

Cat. No. B6273026
CAS RN: 2149634-75-1
M. Wt: 240.7
InChI Key:
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Description

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane, also known as 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane compound with pyridine (1:1), is a complex compound .


Molecular Structure Analysis

The molecular formula of this compound is C11H14B3NO3 . The SMILES string representation is B1(OB(C=C)OB(O1)C=C)C=C.n1ccccc1 .


Chemical Reactions Analysis

This compound is used as a reagent for Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, Alkyl-connected 2-amino-6-vinylpurine (AVP) cross-linking agent to cytosine base in RNA, Kaiser oxime resin-derived palladacycle as a recoverable polymeric precatalyst in Suzuki-Miyaura cross-coupling reactions in aqueous media, and kinetic resolution of phosphoryl and sulfonyl esters of binaphthol derivatives via Pd-catalyzed alcoholysis of their vinyl ethers .


Physical And Chemical Properties Analysis

The compound is a white to cream or pale yellow crystalline powder . It is soluble in methanol . The molecular weight is 240.67 .

Scientific Research Applications

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane has been extensively studied in the scientific community due to its wide range of applications. It has been used as a model compound for studying the mechanisms of various organic reactions, such as the Diels-Alder reaction and the Wittig reaction. This compound has also been used in the synthesis of a variety of pharmaceuticals, dyes, and polymers. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis.

Mechanism of Action

Target of Action

It’s known to be used as an electrolyte additive , which suggests that its targets could be the components of the electrolyte system where it enhances interface stability .

Mode of Action

As an electrolyte additive, it likely interacts with the components of the electrolyte system to improve their stability

Biochemical Pathways

Given its role as an electrolyte additive , it may influence pathways related to ion transport and electrical conductivity.

Result of Action

Given its role as an electrolyte additive , it may contribute to the stability of the electrolyte system, potentially influencing the performance and efficiency of the system. More detailed studies are needed to confirm these effects and identify others.

Advantages and Limitations for Lab Experiments

The use of pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane in laboratory experiments has many advantages. This compound is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. Additionally, this compound has a wide range of biological activities, which makes it a useful tool for studying the mechanisms of various biological processes. However, there are also some limitations to using this compound in laboratory experiments. This compound is insoluble in water, which makes it difficult to use in certain types of experiments. Additionally, this compound is a relatively unstable compound, and it has a tendency to decompose over time.

Future Directions

The potential applications of pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane are still being explored. One area of research is the use of this compound as a drug delivery system, as it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Additionally, researchers are exploring the use of this compound as a catalyst for organic synthesis, as it has been found to be an effective catalyst for a variety of organic reactions. Finally, researchers are also exploring the potential use of this compound as a neuroprotective agent, as it has been found to have a neuroprotective effect.

Synthesis Methods

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane can be synthesized from a variety of starting materials, such as pyridine, triethylamine, and 1,3,5-trioxatriborinane. The most common method for the synthesis of this compound is the reaction of pyridine with 1,3,5-trioxatriborinane in the presence of triethylamine. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is purified by recrystallization.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane involves the reaction of pyridine with triethenylborane in the presence of an oxidizing agent.", "Starting Materials": [ "Pyridine", "Triethenylborane", "Oxidizing agent" ], "Reaction": [ "Add pyridine to a reaction flask", "Add triethenylborane to the reaction flask", "Add an oxidizing agent to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] }

CAS RN

2149634-75-1

Molecular Formula

C11H14B3NO3

Molecular Weight

240.7

Purity

90

Origin of Product

United States

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